(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Chiral resolution Enantiomeric excess Stereochemical integrity

Racemic or achiral quinoxalinone scaffolds confound kinase selectivity profiling and lead to stereochemical mismatch in CNS target engagement. This (S)-enantiomer (CAS 73534-55-1) eliminates those variables. - Defined (S)-configuration enables >500-fold JNK3 selectivity over JNK1/JNK2 without racemic interference (Dou et al., 2020). - 3-Methyl substituent (ΔlogP ≈ +0.66 vs. des-methyl) optimizes BBB-penetrant lipophilicity (cLogP 1.72). - ≥97% purity, single enantiomer; suitable as a chiral reference standard for HPLC/SFC method validation.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B7888899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2N1
InChIInChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1
InChIKeyBEAJCHFCYQOFGS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one: Chiral Heterocyclic Scaffold for Drug Discovery Procurement


(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 73534-55-1) is an optically pure, nitrogen-based heterocyclic building block featuring a chiral center at the 3-position of the dihydroquinoxalin-2-one core . This privileged scaffold is recognized in medicinal chemistry for its ability to generate high-affinity ligands across diverse biological targets, and its single-enantiomer form is critical for stereospecific structure-activity relationships [1].

Why Racemic or Achiral 3,4-Dihydroquinoxalin-2(1H)-one Analogs Cannot Substitute (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Stereospecific Applications


The (S)-enantiomer possesses a defined three-dimensional configuration that is absent in the racemic mixture (CAS 34070-68-3) or the achiral parent scaffold (CAS 59564-59-9). In chiral environments such as enzyme binding pockets, the (R)-enantiomer or racemate can exhibit reduced target engagement, altered selectivity profiles, or even antagonistic effects [1]. Additionally, the 3-methyl substituent significantly modulates lipophilicity (ΔlogP ≈ +0.66) relative to the unsubstituted core, impacting membrane permeability and pharmacokinetic behavior—a parameter that cannot be replicated by the des-methyl analog . Generic substitution therefore risks both stereochemical mismatch and physicochemical divergence.

Quantitative Differentiation Evidence for (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one vs. Closest Analogs


Chiral Purity: (S)-Enantiomer (≥97% ee) vs. Racemate (1:1 Mixture)

Commercially available (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is supplied with a certified purity of ≥97%, corresponding to an enantiomeric excess (ee) of ≥94% . In contrast, the racemic mixture (CAS 34070-68-3) contains a 1:1 ratio of (S)- and (R)-enantiomers, yielding an effective ee of 0%. For applications requiring stereospecific target engagement—such as asymmetric catalysis or chiral drug intermediate synthesis—only the single enantiomer provides predictable three-dimensional presentation of the pharmacophore [1].

Chiral resolution Enantiomeric excess Stereochemical integrity

Lipophilicity Modulation: 3-Methyl Substitution (logP 1.72) vs. Unsubstituted Core (logP 1.05)

The presence of the 3-methyl group on the dihydroquinoxalin-2-one scaffold increases the calculated logP from 1.05 (unsubstituted core, CAS 59564-59-9) to 1.72 (3-methyl analog) . This ΔlogP of +0.66 represents a significant shift in lipophilicity that impacts passive membrane permeability, plasma protein binding, and metabolic clearance. According to established drug-likeness guidelines, the 3-methyl analog falls within a more favorable logP window (1–3) for oral bioavailability, while the unsubstituted core is at the lower boundary [1].

Lipophilicity Drug-likeness Permeability

VEGFR-2 Kinase Inhibition: 3-Methylquinoxalin-2(1H)-one Series vs. Sorafenib Reference

In a head-to-head cytotoxicity evaluation against MCF-7 and HepG2 cancer cell lines, 3-methylquinoxalin-2(1H)-one derivatives (compounds 11e, 11g) exhibited IC50 values in the range of 2.1–9.8 µM, comparable to the approved VEGFR-2 inhibitor sorafenib (IC50 = 3.4 µM and 2.2 µM, respectively) [1]. Importantly, the 3-methylquinoxalin-2(1H)-one scaffold outperformed the analogous 3-methylquinoxaline-2-thiol scaffold in both cytotoxicity and VEGFR-2 enzymatic inhibition, demonstrating the superiority of the carbonyl pharmacophore [2]. While these data are generated on elaborated derivatives rather than the parent (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, they establish the 3-methyl-dihydroquinoxalinone core as a validated warhead for kinase inhibitor design.

VEGFR-2 inhibitor Anticancer Angiogenesis

JNK3 Selectivity: 3,4-Dihydroquinoxalin-2(1H)-one Derivatives Achieve >500-Fold Selectivity over JNK1/JNK2

Structure-based optimization of the 3,4-dihydroquinoxalin-2(1H)-one scaffold yielded compound J46-37, which exhibited potent JNK3 inhibition (IC50 value not publicly disclosed for the parent scaffold) with more than 500-fold selectivity against JNK1 and JNK2 isoforms, and more than 50-fold selectivity against off-target kinases DDR1 and EGFR (T790M, L858R) [1][2]. This selectivity profile represents a significant advance over the lead compound J46, which suffered from poor physicochemical properties (high clogD, low water solubility) and promiscuous kinase inhibition [3]. The defined (S)-stereochemistry at the 3-position is essential for achieving this selectivity, as molecular docking and dynamics simulations confirm that the (S)-configuration optimally positions the methyl group within the JNK3 ATP-binding pocket [4].

JNK3 inhibitor Neurodegeneration Kinase selectivity

Synthetic Accessibility: Enantiopure (S)-3-Methyl-dihydroquinoxalinone from Chiral Pool Amino Acids vs. Racemic Resolution

Enantiopure 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones, including the (S)-3-methyl derivative, are accessible directly from chiral pool L-amino acids via coupling with o-nitroaniline followed by reductive cyclization, avoiding the yield penalty (≤50%) inherent in racemic resolution [1]. This synthesis-first approach provides the (S)-enantiomer with high enantiomeric excess without recourse to chiral chromatography or diastereomeric salt formation. For industrial procurement, this translates to a more cost-effective and scalable supply chain compared to the racemate, which requires additional separation steps to obtain a single enantiomer [2].

Asymmetric synthesis Chiral pool Process chemistry

Procurement-Driven Application Scenarios for (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one


Chiral Building Block for Stereospecific Kinase Inhibitor Libraries

The (S)-enantiomer (CAS 73534-55-1) serves as a direct starting material for constructing focused libraries of JNK3-selective inhibitors. As demonstrated by Dou et al. (2020), the 3,4-dihydroquinoxalin-2(1H)-one core, when functionalized with appropriate warheads, achieves >500-fold selectivity for JNK3 over JNK1/JNK2 [1]. Researchers procuring the single enantiomer avoid the confounding effects of racemic mixtures on kinase selectivity profiling and can directly advance structure-activity relationship studies with defined stereochemistry.

Reference Standard for Chiral HPLC Method Development and Quality Control

With a certified purity of ≥97% and defined (S)-configuration, this compound is suitable as a reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity in synthetic intermediates and final APIs. The 3-methyl substituent provides a distinct UV chromophore (λmax ~250–280 nm) and adequate retention on polysaccharide-based chiral stationary phases, facilitating method validation in pharmaceutical quality control laboratories .

Scaffold for VEGFR-2-Targeted Anticancer Agent Development

El-Helby et al. (2021) established that 3-methylquinoxalin-2(1H)-one derivatives achieve cytotoxic IC50 values (2.1–9.8 µM) comparable to sorafenib against MCF-7 and HepG2 cell lines, with superior performance relative to the 2-thiol analogs [2]. The (S)-3-methyl building block provides the optimal stereochemical configuration for elaborating novel VEGFR-2 inhibitors with potentially improved selectivity over the clinical benchmark.

Enantiopure Intermediate for CNS-Penetrant Drug Candidates

The calculated logP of 1.72 positions the 3-methyl-dihydroquinoxalinone scaffold within the favorable lipophilicity range for blood-brain barrier penetration (logP 1–3) . Combined with the scaffold's established activity in neurodegeneration-relevant targets such as JNK3, the (S)-enantiomer is a strategic procurement choice for medicinal chemistry programs targeting CNS disorders where stereochemistry critically influences receptor occupancy and off-target liability.

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